[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride
Description
[5-(Trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride is a small organic molecule featuring a pyrazole core substituted with a trifluoromethyl group at the 5-position and an aminomethyl group at the 3-position. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. Pyrazole derivatives are known for their versatility in drug discovery, particularly as kinase inhibitors or enzyme modulators, due to their ability to engage in hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
[3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3.2ClH/c6-5(7,8)4-1-3(2-9)10-11-4;;/h1H,2,9H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIMSQVJAQROOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094132-56-4 | |
| Record name | [5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride typically involves the introduction of a trifluoromethyl group to a pyrazole ring. One common method includes the treatment of pyrazole derivatives with trifluoromethylating agents under controlled conditions. For instance, the synthesis of similar compounds has been achieved using trifluoromethyl copper reagents .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Research :
- The compound has been investigated for its potential as an anticancer agent. Studies suggest that pyrazole derivatives can inhibit tumor growth by interfering with multiple signaling pathways involved in cancer progression. For instance, compounds similar to [5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine have shown promise in targeting specific kinases associated with cancer cell proliferation .
- Antimicrobial Activity :
- Neuroprotective Effects :
Agrochemical Applications
- Pesticide Development :
- Herbicide Formulations :
Synthetic Chemistry Applications
- Intermediate in Synthesis :
- Development of New Materials :
Case Studies
Mechanism of Action
The mechanism of action of [5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Pyrazole-Based Methanamine Derivatives
The table below highlights key structural differences between the target compound and analogs:
Biological Activity
[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : CHClFN
- Molecular Weight : 201.58 g/mol
- CAS Number : 1402586-42-8
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its role as an inhibitor in enzymatic pathways and its potential therapeutic applications.
Research indicates that compounds containing the trifluoromethyl group can enhance biological activity through:
- Improved binding affinity to target proteins.
- Altered pharmacokinetic profiles leading to enhanced bioavailability.
- Modulation of enzyme activity, particularly in pathways related to cancer and infectious diseases.
Antiparasitic Activity
A study on similar pyrazole derivatives demonstrated significant inhibition of the PfATP4 enzyme, a target for antimalarial drugs. The incorporation of trifluoromethyl groups was noted to enhance the potency of these compounds against malaria parasites (EC values as low as 0.010 μM) .
| Compound | EC (μM) | Target Enzyme |
|---|---|---|
| Compound A | 0.010 | PfATP4 |
| Compound B | 0.064 | PfATP4 |
| [5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine | TBD | TBD |
Anticancer Activity
In preclinical trials, compounds with similar structures exhibited synergistic effects when combined with other chemotherapeutic agents. For instance, a derivative with the trifluoromethyl group showed enhanced efficacy against various cancer cell lines, suggesting potential applications in oncology .
Pharmacological Profile
The pharmacological profile of this compound is characterized by:
- Metabolic Stability : Studies indicate that modifications to the pyrazole structure can enhance metabolic stability in liver microsomes.
- Aqueous Solubility : The presence of polar functional groups is essential for improving solubility, which is critical for oral bioavailability.
Safety and Toxicology
While the compound shows promising biological activities, safety evaluations are necessary. Preliminary assessments indicate moderate toxicity profiles, necessitating further toxicological studies to ensure safety in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
